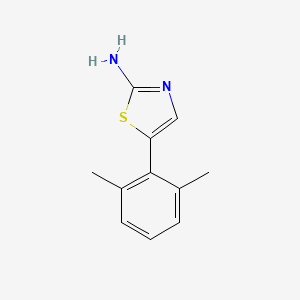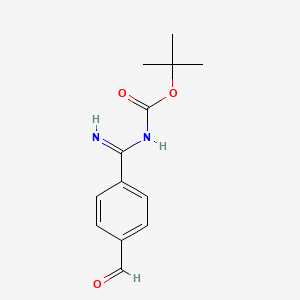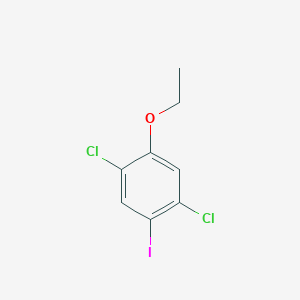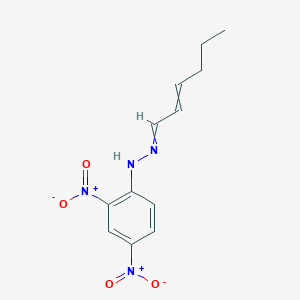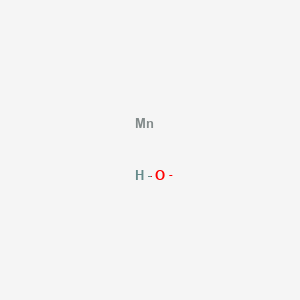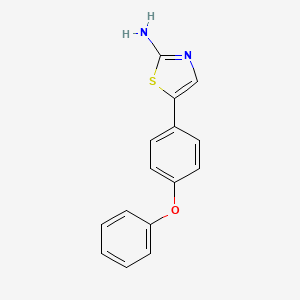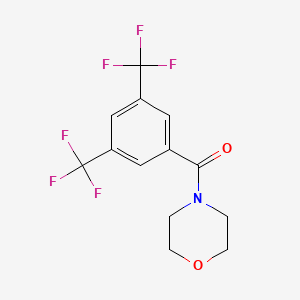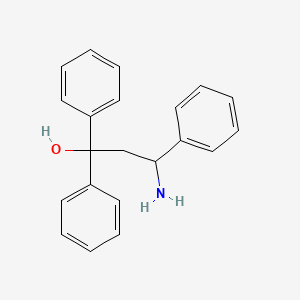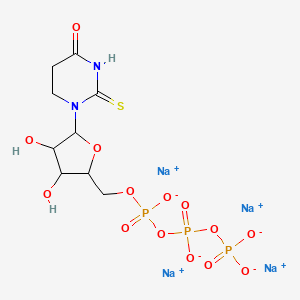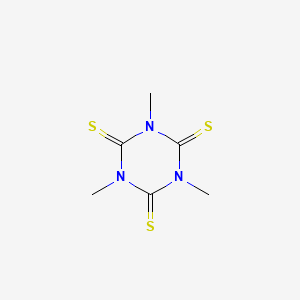
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione is an organic compound with the molecular formula C6H9N3S3 It is a derivative of triazine, characterized by the presence of three methyl groups and three thione groups attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione can be synthesized through the reaction of 1,3,5-trimethyl-1,3,5-triazinane with sulfur. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_9\text{N}_3 + 3\text{S} \rightarrow \text{C}_6\text{H}_9\text{N}_3\text{S}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
化学反应分析
Types of Reactions
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione groups to thiol groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides (C6H9N3S2O) or sulfones (C6H9N3SO2).
Reduction: Thiol derivatives (C6H9N3S2SH).
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
科学研究应用
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trithione involves its interaction with molecular targets through its thione groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The compound may also undergo redox reactions, influencing cellular processes and pathways.
相似化合物的比较
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trione: Similar structure but with oxygen atoms instead of sulfur.
1,3,5-Trimethyl-1,3,5-triazinane: Lacks the thione groups, resulting in different chemical properties.
1,3,5-Triazine: The parent compound with a simpler structure.
Uniqueness
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione is unique due to the presence of three thione groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
属性
CAS 编号 |
938-65-8 |
|---|---|
分子式 |
C6H9N3S3 |
分子量 |
219.4 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trithione |
InChI |
InChI=1S/C6H9N3S3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3 |
InChI 键 |
LHAWSUXWSYKHAS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=S)N(C(=S)N(C1=S)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
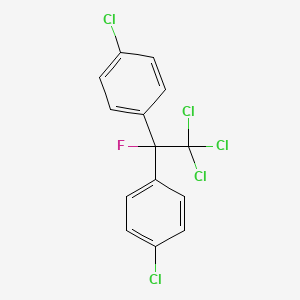
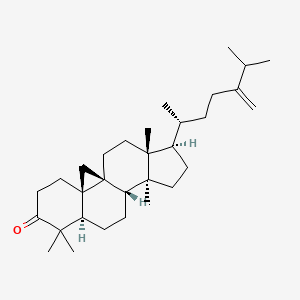
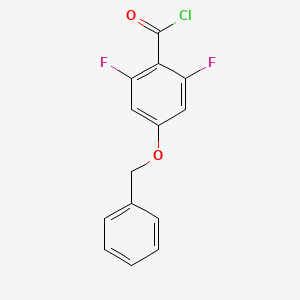
![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
